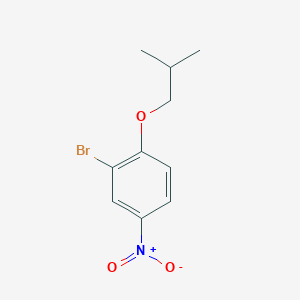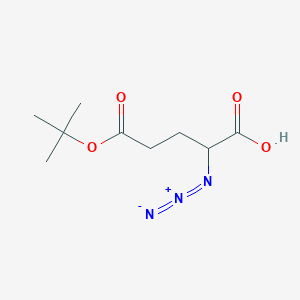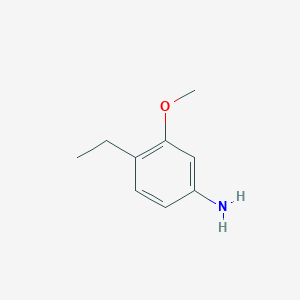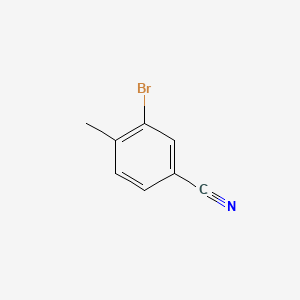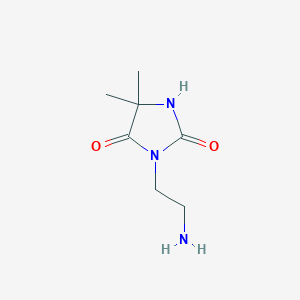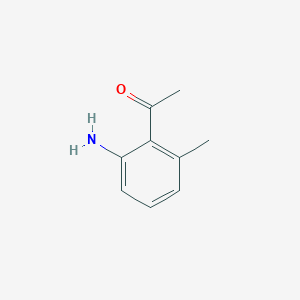
2-Bromo-6-fluoro-4-nitroaniline
説明
2-Bromo-6-fluoro-4-nitroaniline (2BF4NA) is an organic compound that is widely used in various scientific research applications. It is used in synthetic organic chemistry, as well as in biochemical and physiological studies. 2BF4NA is a colorless solid with a molecular formula of C6H4BrFN2O2. It is a derivative of aniline, a nitrogen-containing aromatic compound. This compound has unique reactivity due to its bromo and nitro substituents, making it useful for a variety of synthetic and analytical applications.
科学的研究の応用
1. Synthesis of Complexes
2-Bromo-6-fluoro-4-nitroaniline and related compounds have been used in the synthesis of new complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline. These complexes exhibit various structures such as square planar, tetrahedral, and hexacoordinate, and have been analyzed for their magnetic moments and electronic spectra (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Use as Medical Intermediate
This compound serves as an important medical intermediate. Its synthesis from 2-Amino-6-nitrotoluene involves various reactions like Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction, achieving a significant yield (Li Jiang-he, 2010).
3. Dye Manufacturing
Derivatives of this compound are used in the manufacturing of dyes. These include iodine-substituted 4-aminoazobenzenes and phenylazonaphthylamines, which form a series of disperse dyes. The dyes exhibit a range of colors and are used for dyeing synthetic polymer fibers (Peters & Soboyejo, 2008).
4. Pharmaceutical and Insecticide Applications
4-Fluoro-3-nitroaniline, a derivative of this compound, is notable in the U.S.A. as a novel dye intermediate and is being explored for extended applications in pharmaceuticals and insecticides (Bil, 2007).
5. In Vitro Cytotoxicity
Compounds containing this compound have been synthesized and characterized for their in vitro cytotoxicity against human cancer cells. These compounds exhibit moderate to strong cytotoxicity, with variations observed based on the substitution of different halogen atoms (Chen, Huang, Hu, Jin, Miao, & Tian, 2017).
6. Organic Synthesis Applications
The compound is utilized in organic synthesis processes, such as the creation of organic monotectic analogs of nonmetal–nonmetal systems, showcasing its versatility in material science (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Safety and Hazards
作用機序
Target of Action
Nitroaniline compounds are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Nitroaniline compounds are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.52 (iLOGP) and 2.41 (XLOGP3), which could impact its bioavailability .
Result of Action
It’s known that nitroaniline compounds can have a wide range of effects, depending on their specific targets and the biochemical pathways they interact with .
特性
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)



